(R)-3-Aminopentanenitrile Methanesulfonic Acid Salt
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Overview
Description
(R)-3-Aminopentanenitrile Methanesulfonic Acid Salt is a chemical compound with significant applications in various fields of science and industry. It is known for its unique structure and reactivity, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-3-Aminopentanenitrile Methanesulfonic Acid Salt typically involves the reaction of (3R)-3-aminopentanenitrile with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are carefully monitored to maintain consistency and quality. The final product is purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
(R)-3-Aminopentanenitrile Methanesulfonic Acid Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include nitrile oxides, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(R)-3-Aminopentanenitrile Methanesulfonic Acid Salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (R)-3-Aminopentanenitrile Methanesulfonic Acid Salt involves its interaction with specific molecular targets. The methanesulfonate group can undergo fission, leading to the formation of reactive intermediates that interact with nucleophilic sites in biological systems. This interaction can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-Aminopentanenitrile
- Methanesulfonic acid
- (3R)-3-Aminopentanoic acid
Uniqueness
(R)-3-Aminopentanenitrile Methanesulfonic Acid Salt is unique due to its combination of an amino group and a nitrile group, which allows it to participate in a wide range of chemical reactions. Its methanesulfonate ester also provides distinct reactivity compared to other similar compounds .
Properties
IUPAC Name |
(3R)-3-aminopentanenitrile;methanesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.CH4O3S/c1-2-5(7)3-4-6;1-5(2,3)4/h5H,2-3,7H2,1H3;1H3,(H,2,3,4)/t5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUWGHZSEBRWEO-NUBCRITNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)N.CS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC#N)N.CS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60722054 |
Source
|
Record name | Methanesulfonic acid--(3R)-3-aminopentanenitrile (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60722054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474645-97-1 |
Source
|
Record name | Methanesulfonic acid--(3R)-3-aminopentanenitrile (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60722054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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